molecular formula C19H16F3N3O2 B12130859 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B12130859
M. Wt: 375.3 g/mol
InChI Key: CTBFVOJINORUHH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazolinone ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

Scientific Research Applications

4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide apart is its unique combination of the quinazolinone core with a trifluoromethyl group

Properties

Molecular Formula

C19H16F3N3O2

Molecular Weight

375.3 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)24-17(26)6-3-11-25-12-23-16-5-2-1-4-15(16)18(25)27/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,26)

InChI Key

CTBFVOJINORUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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